

# Navigating the Landscape of Fluorinated Anthranilic Acids: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-3,4,5-trifluorobenzoic acid

Cat. No.: B1291705

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## Introduction

Fluorinated anthranilic acids are pivotal building blocks in medicinal chemistry and materials science. Their unique electronic properties, conferred by the strongly electronegative fluorine atoms, significantly influence molecular conformation, lipophilicity, and metabolic stability, making them sought-after intermediates in the synthesis of novel pharmaceuticals and functional materials. This guide focuses on **2-amino-3,4,5-trifluorobenzoic acid**, a compound for which specific data is notably scarce, and provides a comprehensive overview of its closely related and more extensively characterized isomers. While a specific CAS number for **2-amino-3,4,5-trifluorobenzoic acid** is not readily available in common chemical databases, this document will serve as a technical resource on the synthesis, properties, and applications of analogous fluorinated anthranilic acids, offering valuable insights for researchers in the field.

## Physicochemical and Safety Data of Related Fluorinated Anthranilic Acids

For comparative purposes, the following tables summarize key quantitative data for several isomers and related fluorinated benzoic acids.

Table 1: Physicochemical Properties

Compound	CAS Number	Molecular Formula	Molecular Weight ( g/mol )	Melting Point (°C)
2-Amino-3-fluorobenzoic acid	825-22-9	C <sub>7</sub> H <sub>6</sub> FNO <sub>2</sub>	155.13	185 - 189
3-Amino-2,4,5-trifluorobenzoic acid	119385-80-7	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> NO <sub>2</sub>	191.11	133 - 136
2-Amino-5-fluorobenzoic acid	446-08-2	C <sub>7</sub> H <sub>6</sub> FNO <sub>2</sub>	155.13	181 - 183
2-Amino-3-(trifluoromethyl)benzoic acid	313-12-2	C <sub>8</sub> H <sub>6</sub> F <sub>3</sub> NO <sub>2</sub>	205.14	157 - 160
2,3,4-Trifluorobenzoic acid	61079-72-9	C <sub>7</sub> H <sub>3</sub> F <sub>3</sub> O <sub>2</sub>	176.09	140 - 142
3,4,5-Trifluorobenzoic acid	121602-93-5	C <sub>7</sub> H <sub>3</sub> F <sub>3</sub> O <sub>2</sub>	176.09	145 - 148
2,4,6-Trifluorobenzoic acid	28314-80-9	C <sub>7</sub> H <sub>3</sub> F <sub>3</sub> O <sub>2</sub>	176.09	142 - 145

Table 2: Safety Information

Compound	Hazard Codes	Hazard Statements
2-Amino-3-fluorobenzoic acid	Xi (Irritant)	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[1]
3-Amino-2,4,5-trifluorobenzoic acid	Xi (Irritant)	Not specified
2-Amino-5-fluorobenzoic acid	Xi (Irritant)	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
2-Amino-3-(trifluoromethyl)benzoic acid	Irritant	H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)[2]
2,3,4-Trifluorobenzoic acid	Xi (Irritant)	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3]
2,4,6-Trifluorobenzoic acid	Xi (Irritant)	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]

## Experimental Protocols

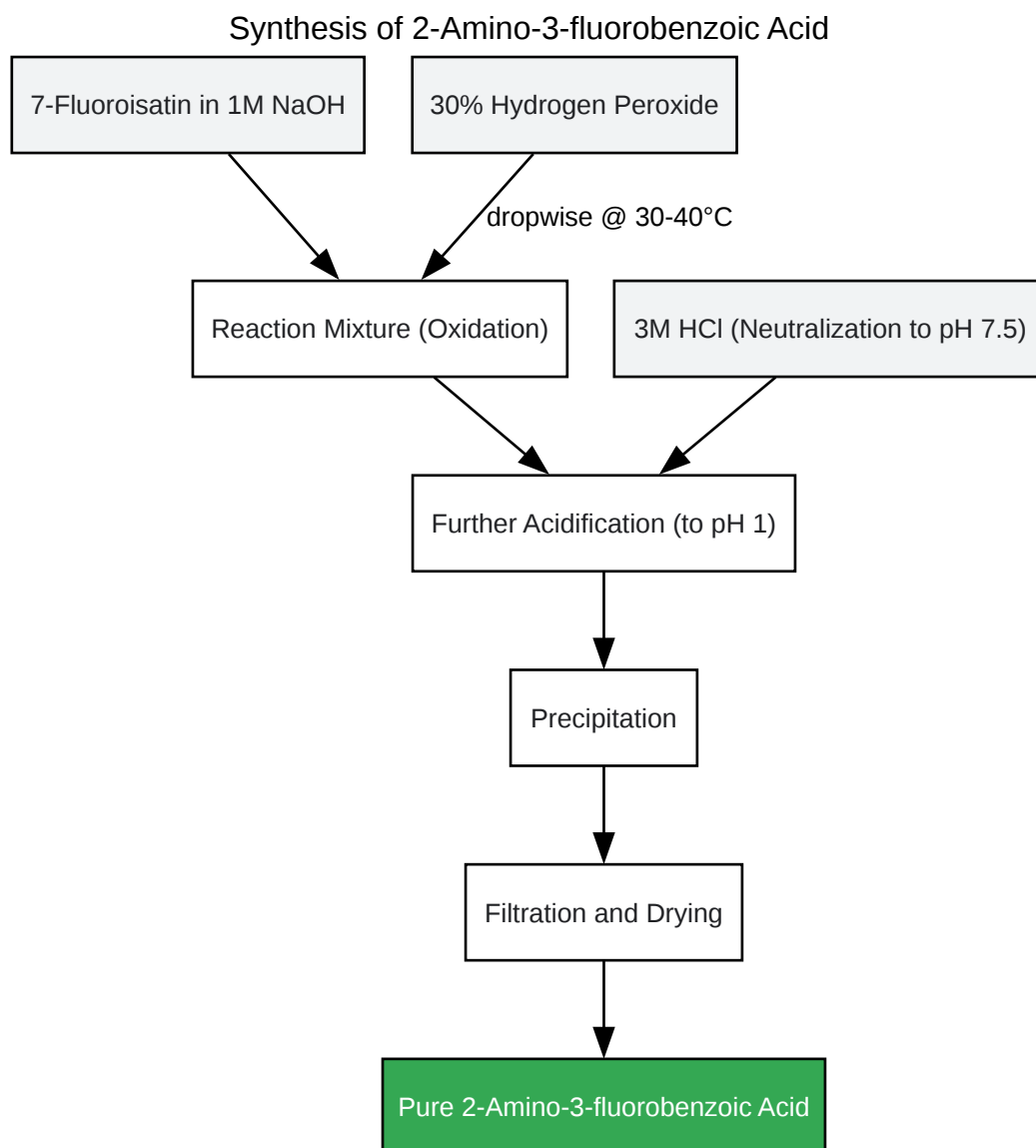
Detailed methodologies for the synthesis of related fluorinated anthranilic acids are crucial for researchers. The following protocols are based on cited literature.

### Synthesis of 2-Amino-3-fluorobenzoic Acid from 7-Fluoroisatin

This procedure outlines the synthesis of 2-amino-3-fluorobenzoic acid via the oxidative cleavage of 7-fluoroisatin.

### Experimental Procedure:

- **Reaction Setup:** In a 500-mL three-necked, round-bottomed flask equipped with an addition funnel and a thermometer, charge 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.
- **Oxidation:** Add 22 mL of 30% hydrogen peroxide solution (0.20 mol) dropwise over 45 minutes. The temperature of the reaction mixture will rise to 30-40°C.
- **Reaction Completion and Neutralization:** After 1.5 hours, the reaction should be complete. To the clear, pale orange reaction mixture, add 3 M hydrochloric acid until a pH of approximately 7.5 is reached.
- **Acidification and Precipitation:** Further acidify the solution to pH 4-5, at which point the solution will become cloudy. Finally, adjust the pH to 1 to precipitate the 3-fluoroanthranilic acid. Bubbles may be observed during acidification.
- **Isolation and Purification:** Stir the mixture for one hour, then collect the product on a funnel and dry it over  $P_4O_{10}$ . This yields 11.64 to 13.3 g (84-96%) of pure 3-fluoroanthranilic acid with a melting point of 182-184°C.



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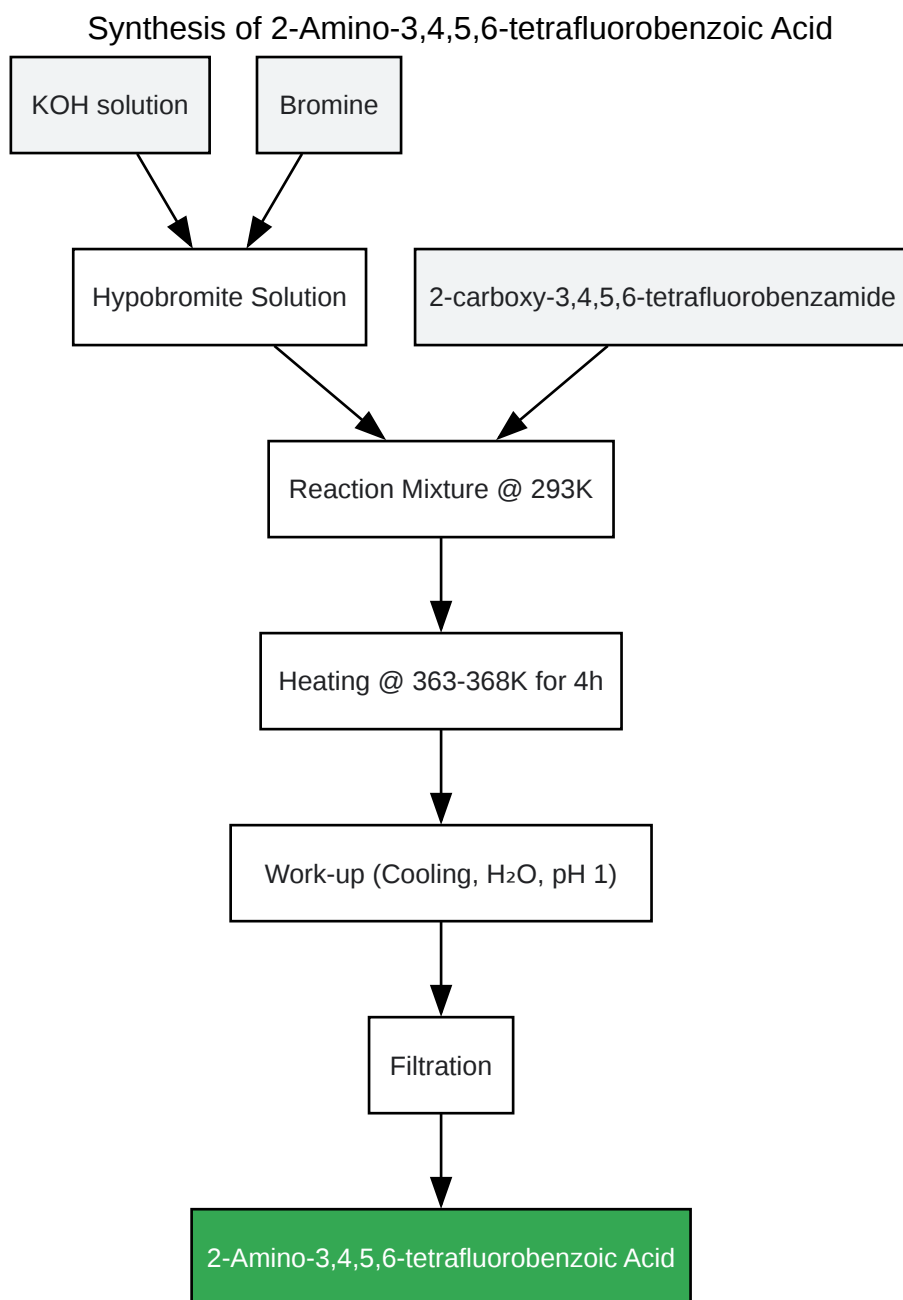
Caption: Workflow for the synthesis of 2-amino-3-fluorobenzoic acid.

## Synthesis of 2-Amino-3,4,5,6-tetrafluorobenzoic Acid

This protocol describes the synthesis of 2-amino-3,4,5,6-tetrafluorobenzoic acid from 2-carboxy-3,4,5,6-tetrafluorobenzamide using a Hofmann rearrangement.[5]

Experimental Procedure:

- **Reagent Preparation:** Prepare a solution of 39.2 g of KOH in 356 mL of distilled water. To this stirred solution, add 11.3 g of bromine.
- **Addition of Amide:** After 30 minutes, add 70 mmol of 2-carboxy-3,4,5,6-tetrafluorobenzamide to the reaction mixture.
- **Reaction Conditions:** Allow the reaction to proceed for 30 minutes at 293 K (20°C). Then, heat the mixture to 363-368 K (90-95°C) and maintain this temperature for 4 hours.
- **Work-up:** Cool the mixture to room temperature and let it stand for 48 hours. Add 100 mL of water and adjust the pH to 1 at ice-water temperature.
- **Isolation:** Stir the mixture and filter to obtain a yellow solid (16.2 g, 94% yield).



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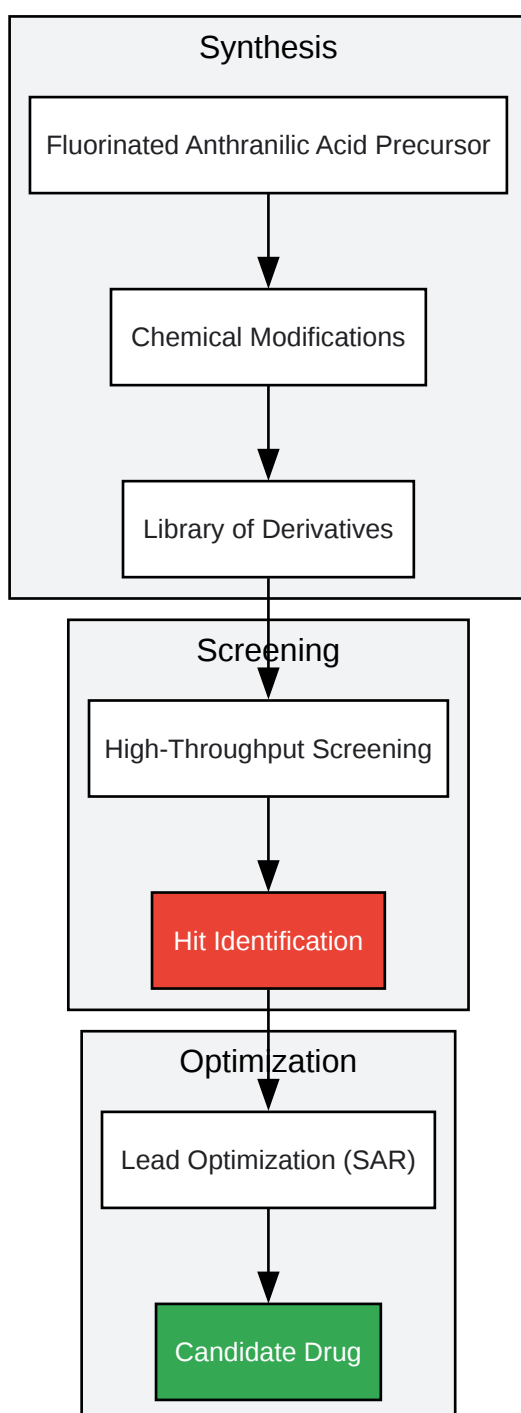
Caption: Hofmann rearrangement for 2-amino-3,4,5,6-tetrafluorobenzoic acid synthesis.

## Signaling Pathways and Logical Relationships

While specific signaling pathway involvements for **2-amino-3,4,5-trifluorobenzoic acid** are not documented due to the compound's data scarcity, its structural analogs are known to be precursors for various biologically active molecules. For instance, fluorinated anthranilic acids

are key intermediates in the synthesis of quinoline-class drugs, which can act as antibacterial agents. The general logical workflow for the utilization of these compounds in drug discovery is outlined below.

### Role of Fluorinated Anthranilic Acids in Drug Discovery





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- To cite this document: BenchChem. [Navigating the Landscape of Fluorinated Anthranilic Acids: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291705#2-amino-3-4-5-trifluorobenzoic-acid-cas-number]

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